molecular formula C20H23N3O B2991240 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380450-96-4

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2991240
CAS No.: 380450-96-4
M. Wt: 321.424
InChI Key: GQFUYSHWMLTFPZ-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a pyrazoloquinoline derivative characterized by a fused bicyclic framework with a pyrazole ring annulated to a quinoline moiety. The compound features a 4-methylphenyl substituent at position 4 and methyl groups at positions 3 and 5. Its synthesis typically involves multicomponent reactions using dimedone, 3-amino-5-methylpyrazole, and substituted aldehydes, followed by derivatization steps .

Properties

IUPAC Name

3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFUYSHWMLTFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7,7-Trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a pyrazoloquinoline framework known for various pharmacological properties. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its efficacy against a range of bacterial strains. The results indicated that it possesses potent activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLActivity Level
Staphylococcus aureus15High
Escherichia coli30Moderate
Pseudomonas aeruginosa25Moderate
Salmonella typhimurium20High

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cancer cell lines. The compound showed selective cytotoxic effects on tumor cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed investigation was conducted on several human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicative of its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa125
MCF-7154
Normal Fibroblasts>50-

The mechanism by which this compound exerts its biological effects involves the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that it may induce oxidative stress in microbial cells leading to cell death.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and key biological targets. These studies indicate strong binding affinities with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the aromatic ring or heterocyclic core. Notable examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3,7,7-Trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-(4-methylphenyl) C₂₀H₂₃N₃O 329.42 Core structure with methylphenyl group; synthesized via three-step protocol
4-(4-Chlorophenyl)-3,7,7-trimethyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one 4-(4-chlorophenyl) C₁₈H₁₈ClN₃O 327.81 Chlorophenyl substituent enhances lipophilicity; similar synthetic route
3-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one 3-(4-chlorophenyl), 1-phenyl C₂₄H₂₀ClN₃O 401.90 Dual aromatic substituents; higher molecular weight
9-(Furan-2-carbonyl)-3,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 9-(furan-2-carbonyl), 4-phenyl C₂₄H₂₄N₃O₂ 395.47 Furoyl group at position 9; modified reactivity
3,7,7-Trimethyl-4-(pyridin-3-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-(pyridin-3-yl) C₁₈H₂₀N₄O 308.38 Pyridinyl substituent; potential for hydrogen bonding

Physicochemical Properties

  • Solubility : The 4-methylphenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic substituents. Chlorophenyl analogs show reduced aqueous solubility compared to methylphenyl derivatives .
  • Thermal Stability : Melting points for this class range from 200–300°C, with higher values observed for chlorophenyl derivatives (e.g., 239–240°C for a related compound in ) .

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